3-Fluoro-4-(4-(2-fluoroethyl)piperazin-1-yl)aniline
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Overview
Description
3-Fluoro-4-(4-(2-fluoroethyl)piperazin-1-yl)aniline is an organic compound with the molecular formula C12H17F2N3 and a molecular weight of 241.28 g/mol . This compound is characterized by the presence of a fluorine atom at the third position of the benzene ring and a piperazine ring substituted with a 2-fluoroethyl group at the fourth position. It is used in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
The synthesis of 3-Fluoro-4-(4-(2-fluoroethyl)piperazin-1-yl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-fluoroaniline and 1-(2-fluoroethyl)piperazine.
Reaction Conditions: The reaction between 3-fluoroaniline and 1-(2-fluoroethyl)piperazine is carried out in the presence of a suitable catalyst and solvent under controlled temperature and pressure conditions.
Chemical Reactions Analysis
3-Fluoro-4-(4-(2-fluoroethyl)piperazin-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Scientific Research Applications
3-Fluoro-4-(4-(2-fluoroethyl)piperazin-1-yl)aniline has several scientific research applications, including:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Agrochemicals: The compound is utilized in the development of agrochemicals, including pesticides and herbicides.
Chemical Biology: It serves as a tool compound in chemical biology research to study the interactions of fluorinated compounds with biological systems.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(4-(2-fluoroethyl)piperazin-1-yl)aniline involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its binding affinity to target proteins, leading to modulation of their activity. The piperazine ring contributes to the compound’s ability to cross biological membranes and interact with intracellular targets. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
3-Fluoro-4-(4-(2-fluoroethyl)piperazin-1-yl)aniline can be compared with other similar compounds, such as:
3-Fluoro-4-(4-methylpiperazin-1-yl)aniline: This compound has a methyl group instead of a 2-fluoroethyl group, resulting in different chemical and biological properties.
4-(4-(2-Fluoroethyl)piperazin-1-yl)aniline: This compound lacks the fluorine atom at the third position of the benzene ring, affecting its reactivity and binding affinity.
3-Chloro-4-(4-(2-fluoroethyl)piperazin-1-yl)aniline: The presence of a chlorine atom instead of a fluorine atom at the third position leads to variations in chemical reactivity and biological activity.
These comparisons highlight the unique features of this compound, such as its specific substitution pattern and the presence of fluorine atoms, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C12H17F2N3 |
---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
3-fluoro-4-[4-(2-fluoroethyl)piperazin-1-yl]aniline |
InChI |
InChI=1S/C12H17F2N3/c13-3-4-16-5-7-17(8-6-16)12-2-1-10(15)9-11(12)14/h1-2,9H,3-8,15H2 |
InChI Key |
VZXCGXMHAGXHBK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCF)C2=C(C=C(C=C2)N)F |
Origin of Product |
United States |
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